

# Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells with (Rac)-SAR131675

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |  |  |
|----------------------|-----------------|-----------|--|--|
| Compound Name:       | (Rac)-SAR131675 |           |  |  |
| Cat. No.:            | B1146024        | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

(Rac)-SAR131675 is a potent and selective small-molecule inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2] Primarily involved in lymphangiogenesis, the signaling pathway of VEGFR-3, activated by its ligands VEGF-C and VEGF-D, plays a crucial role in the development and maintenance of the lymphatic system.[1] Emerging evidence highlights the expression of VEGFR-3 on various immune cells, including macrophages and myeloid-derived suppressor cells (MDSCs), suggesting a role for this pathway in modulating the tumor microenvironment and immune responses.[2][3][4]

These application notes provide a comprehensive overview and detailed protocols for utilizing flow cytometry to analyze the effects of **(Rac)-SAR131675** on immune cell populations. The provided methodologies are designed to enable researchers to investigate the immunomodulatory properties of this compound, particularly its impact on myeloid cell differentiation and function within preclinical models.

## **Mechanism of Action of (Rac)-SAR131675**

(Rac)-SAR131675 exerts its biological effects by binding to the ATP-binding site of the VEGFR-3 tyrosine kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.



[1] This blockade primarily affects two major signaling cascades: the Phosphoinositide 3-kinase (PI3K)/AKT pathway, which is crucial for cell survival and proliferation, and the Ras/Mitogenactivated protein kinase (MAPK/ERK) pathway, which is involved in cell differentiation and migration. By inhibiting these pathways in VEGFR-3-expressing immune cells, SAR131675 can alter their phenotype and function.

► VEGFR-3 Signaling Pathway Diagram



Click to download full resolution via product page

Caption: VEGFR-3 Signaling and Inhibition by SAR131675.

# Data Presentation: Effects of (Rac)-SAR131675 on Immune Cell Populations



The following tables summarize quantitative data from preclinical studies investigating the effects of **(Rac)-SAR131675** on myeloid cell populations in tumor-bearing mice, as determined by flow cytometry.

Table 1: Effect of SAR131675 on Splenic and Blood Myeloid-Derived Suppressor Cells (MDSCs)

| Treatment Group                  | Organ  | % of GR1+ CD11b+ cells<br>(Mean ± SEM) |
|----------------------------------|--------|----------------------------------------|
| 4T1 Tumor-bearing (Vehicle)      | Spleen | 25.4 ± 2.5                             |
| 4T1 Tumor-bearing +<br>SAR131675 | Spleen | 12.5 ± 1.9                             |
| 4T1 Tumor-bearing (Vehicle)      | Blood  | 35.1 ± 3.1                             |
| 4T1 Tumor-bearing +<br>SAR131675 | Blood  | 18.2 ± 2.8                             |

Data adapted from Espagnolle et al., Cancers, 2014.[3]

Table 2: Effect of SAR131675 on Tumor-Infiltrating Macrophage Populations

| Treatment Group                  | Tumor-Infiltrating Myeloid Cell Subpopulation | % of CD11b+ cells (Mean) |
|----------------------------------|-----------------------------------------------|--------------------------|
| 4T1 Tumor-bearing (Vehicle)      | F4/80 high                                    | 65                       |
| 4T1 Tumor-bearing +<br>SAR131675 | F4/80 high                                    | 35                       |
| 4T1 Tumor-bearing (Vehicle)      | F4/80 low                                     | 20                       |
| 4T1 Tumor-bearing +<br>SAR131675 | F4/80 low                                     | 38                       |

Data adapted from Espagnolle et al., Cancers, 2014.[3] These results suggest that SAR131675 treatment reduces the proportion of F4/80 high macrophages, which are often associated with



an immunosuppressive M2-like phenotype, while increasing the proportion of F4/80 low macrophages, potentially corresponding to a more pro-inflammatory M1-like phenotype.[3]

### **Experimental Protocols**

The following protocols provide a detailed methodology for the analysis of immune cell populations in response to **(Rac)-SAR131675** treatment in a murine tumor model.

# Protocol 1: Preparation of Single-Cell Suspensions from Spleen and Blood

| N  | late | ırد          | a | IC. |
|----|------|--------------|---|-----|
| IV | ш    | <b>-</b> 1 1 | ш | J.  |

- Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)
- Phosphate-Buffered Saline (PBS)
- ACK Lysis Buffer (for red blood cell lysis)
- 70 μm cell strainers
- Ficoll-Pague PLUS
- 15 mL and 50 mL conical tubes
- Centrifuge

#### Procedure:

- Spleen:
  - Aseptically harvest the spleen from euthanized mice and place it in a petri dish containing
    5 mL of cold PBS.
  - Mechanically dissociate the spleen by gently mashing it through a 70 μm cell strainer using the plunger of a 3 mL syringe.



- Wash the strainer with 10 mL of complete RPMI-1640 medium and collect the cell suspension in a 50 mL conical tube.
- Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
- Discard the supernatant and resuspend the cell pellet in 2 mL of ACK Lysis Buffer.
  Incubate for 5 minutes at room temperature to lyse red blood cells.
- Add 10 mL of complete RPMI-1640 medium to neutralize the lysis buffer and centrifuge at 300 x g for 5 minutes at 4°C.
- Discard the supernatant, resuspend the cell pellet in 5 mL of PBS, and perform a cell count using a hemocytometer or automated cell counter.

#### Blood:

- Collect peripheral blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
- Dilute the blood 1:1 with PBS in a 15 mL conical tube.
- Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS.
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- Carefully collect the mononuclear cell layer (buffy coat) at the plasma-Ficoll interface.
- Wash the cells with PBS and centrifuge at 300 x g for 10 minutes at 4°C.
- Perform red blood cell lysis using ACK Lysis Buffer as described for splenocytes.
- Wash the cells, resuspend in PBS, and perform a cell count.
- ► Experimental Workflow for Spleen and Blood Sample Preparation







Click to download full resolution via product page

Caption: Workflow for Spleen and Blood Sample Preparation.

# Protocol 2: Flow Cytometry Staining for Myeloid Cell Populations

#### Materials:

- Prepared single-cell suspensions from spleen, blood, or tumor
- Flow Cytometry Staining Buffer (PBS with 2% FBS and 0.05% sodium azide)
- Fc Block (anti-mouse CD16/CD32)
- Fluorochrome-conjugated primary antibodies (see suggested panel below)



- Viability dye (e.g., Propidium Iodide, DAPI, or a fixable viability dye)
- 96-well round-bottom plates or flow cytometry tubes
- Flow cytometer

Suggested Antibody Panel for Murine Myeloid Cells:

| Target             | Fluorochrome      | Clone   | Purpose                 |
|--------------------|-------------------|---------|-------------------------|
| CD45               | AF700             | 30-F11  | Leukocyte marker        |
| CD11b              | PE-Cy7            | M1/70   | Myeloid marker          |
| Gr-1 (Ly-6G/Ly-6C) | APC               | RB6-8C5 | MDSC marker             |
| F4/80              | PE                | ВМ8     | Macrophage marker       |
| CD86               | FITC              | GL-1    | M1 macrophage<br>marker |
| CD206 (MMR)        | BV421             | C068C2  | M2 macrophage<br>marker |
| Viability Dye      | e.g., Zombie NIR™ | -       | Exclude dead cells      |

#### Staining Procedure:

- Adjust the cell concentration to 1 x 10^7 cells/mL in Flow Cytometry Staining Buffer.
- Add 100 μL of the cell suspension (1 x 10<sup>6</sup> cells) to each well of a 96-well plate or to a flow cytometry tube.
- Add Fc Block to each sample and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
- Without washing, add the predetermined optimal concentrations of the fluorochromeconjugated primary antibodies.
- Incubate for 30 minutes at 4°C in the dark.



- Wash the cells twice with 200  $\mu$ L of Flow Cytometry Staining Buffer, centrifuging at 400 x g for 3 minutes at 4°C between washes.
- Resuspend the cell pellet in 200 μL of Flow Cytometry Staining Buffer containing a viability dye.
- Acquire the samples on a flow cytometer.

#### Gating Strategy:

- Gate on single cells using FSC-A vs FSC-H.
- Gate on live cells using the viability dye.
- Gate on leukocytes using CD45.
- From the CD45+ population, gate on myeloid cells using CD11b.
- Within the CD11b+ gate, identify MDSCs (Gr-1+) and macrophages (F4/80+).
- Further characterize the F4/80+ macrophages based on their expression of CD86 (M1-like) and CD206 (M2-like).
- ► Gating Strategy for Myeloid Cell Analysis





Click to download full resolution via product page

Caption: Gating Strategy for Myeloid Cell Analysis.

### Conclusion

The provided application notes and protocols offer a framework for investigating the immunomodulatory effects of **(Rac)-SAR131675** using flow cytometry. By quantifying changes in immune cell populations, particularly MDSCs and macrophage subsets, researchers can gain valuable insights into the compound's mechanism of action and its potential for therapeutic applications in oncology and other diseases where the immune system plays a critical role. The detailed protocols and data presentation guidelines are intended to facilitate reproducible and high-quality data generation for researchers in academic and industrial settings.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Specific Inhibition of the VEGFR-3 Tyrosine Kinase by SAR131675 Reduces Peripheral and Tumor Associated Immunosuppressive Myeloid Cells PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells with (Rac)-SAR131675]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b1146024#flow-cytometry-analysis-of-immune-cells-with-rac-sar131675]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com